Benzo[h]quinolinone vs. Standard Quinolinone Core
The target compound incorporates a benzo[h]quinolin-2(1H)-one core, which is the extended aromatic system of the 3,4-dihydro-2(1H)-quinolinone scaffold characterized in the Meiring et al. MAO inhibitor series. The published SAR for the standard core establishes that C7-substitution with a benzyloxy group yields the most potent MAO-B inhibitor in that series (IC50 = 2.9 nM, 2750-fold selectivity over MAO-A) [1]. The target compound differs fundamentally by relocating the aryl substitution to the 4-position on a linearly annulated benzo[h] scaffold. No direct head-to-head comparison data are available for this specific compound; the differentiation claim rests on the scaffold distinction itself. Users should note that quantitative potency and selectivity values for this exact compound have not been published in the peer-reviewed literature as of the search date.
| Evidence Dimension | Core scaffold architecture |
|---|---|
| Target Compound Data | Benzo[h]quinolin-2(1H)-one core with 4-(3-methoxy-4-propoxyphenyl) substitution |
| Comparator Or Baseline | 3,4-dihydro-2(1H)-quinolinone core with C7-(3-bromobenzyloxy) substitution (most potent published analog, IC50 = 2.9 nM for MAO-B) [1] |
| Quantified Difference | No quantitative comparison available; scaffold and substitution topology differ categorically |
| Conditions | Published MAO-B inhibition data were obtained using recombinant human MAO-B with kynuramine as substrate [1] |
Why This Matters
The distinct scaffold may confer different physicochemical properties (lipophilicity, solubility, metabolic stability) and target engagement profile relative to the standard quinolinone series, which is relevant for applications requiring a specific chemotype beyond simple MAO-B potency.
- [1] Meiring L, Petzer JP, Petzer A. Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives. Bioorg Med Chem Lett. 2013;23(20):5649-5652. PMID: 24012182. View Source
